molecular formula C11H21NO2 B13506228 Ethyl 4-(2-aminoethyl)cyclohexanecarboxylate CAS No. 749174-88-7

Ethyl 4-(2-aminoethyl)cyclohexanecarboxylate

Cat. No.: B13506228
CAS No.: 749174-88-7
M. Wt: 199.29 g/mol
InChI Key: XFIGGNQTRNDHIG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-aminoethyl)cyclohexanecarboxylate is an organic compound that features a cyclohexane ring substituted with an ethyl ester and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-aminoethyl)cyclohexanecarboxylate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification, where cyclohexanecarboxylic acid reacts with ethanol in the presence of an acid catalyst.

    Addition of the Aminoethyl Group: The aminoethyl group can be added through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-aminoethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(2-aminoethyl)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(2-aminoethyl)cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(aminomethyl)cyclohexanecarboxylate
  • Ethyl 4-(2-methoxyethyl)cyclohexanecarboxylate

Uniqueness

Ethyl 4-(2-aminoethyl)cyclohexanecarboxylate is unique due to the presence of both an aminoethyl group and an ester group on the cyclohexane ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

CAS No.

749174-88-7

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 4-(2-aminoethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h9-10H,2-8,12H2,1H3

InChI Key

XFIGGNQTRNDHIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)CCN

Origin of Product

United States

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